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Larixol acetate

Cat. No.: B600545
CAS No.: 4608-49-5
M. Wt: 348.52
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Description

Botanical Sources and Geographic Distribution of Larixol (B1207091) Acetate (B1210297)

Larixol acetate, along with its corresponding free diol, larixol, is a characteristic diterpene of several larch species. mdpi.com Its presence is a key feature in the chemical makeup of certain larches, distinguishing them from other conifers.

The compound has been identified in various species of larch, including:

Larix decidua (European Larch): This species is a well-documented source of this compound. mdpi.comichem.mdnih.gov It is considered one of the main neutral constituents of its oleoresin. researchgate.netncsu.edu

Larix sibirica (Siberian Larch): Larixol and its acetate have also been reported in this species. ichem.mdichem.md

Larix gmelinii (Dahurian Larch): This species is another confirmed source of this compound. mdpi.comichem.md

Larix kaempferi (Japanese Larch): In contrast to the other species, Larix kaempferi is noted for the absence of larixol and its acetate, instead containing compounds like epi-torulosol and its acetate. mdpi.com However, some studies have detected this compound in this species, albeit at lower concentrations compared to L. gmelinii. ichem.md

Interestingly, hybrid species such as Larix x eurolepis (a hybrid of L. decidua and L. kaempferi) exhibit an intermediate chemical profile, containing components from both parent species. mdpi.com Similarly, the F1 hybrid of Larix gmelinii var. japonica and L. kaempferi also contains this compound. ichem.md

This compound is not uniformly distributed throughout the larch tree. Its concentration varies significantly among different tissues and extracts:

Oleoresin: This is the most concentrated source of this compound. In living larch trees, the oleoresin collected after injuring the bark can contain around 40% of larixol and its acetate combined. researchgate.netresearchgate.net Larch resin, also known as Venice Turpentine (B1165885), is primarily composed of non-volatile compounds, with this compound being a principal component of the resin fraction. ncsu.edufrontiersin.org

Bark: The bark of Larix decidua is a significant source of this compound. nih.gov Dichloromethane (B109758) extracts of the bark have shown high efficacy in certain applications, with this compound being a key active compound. nih.gov Concentrations in the bark are generally in the range of 0.2% to 0.5%. researchgate.netresearchgate.net

Wood: this compound is also present in the heartwood of species like Larix decidua. nih.govresearchgate.net The concentration in wood is comparable to that in the bark, typically between 0.2% and 0.5%. researchgate.netresearchgate.net

Turpentine: Larch turpentine is another source from which this compound is derived. ncsu.edu

Phytochemical Investigations of this compound Content Variability

The quantity of this compound can differ substantially, influenced by the specific plant source and species.

Research has been conducted to identify the most abundant sources of this compound. Screening of various Larix samples from central and northern Europe revealed a wide range in this compound content, with a median of 0.017% w/w and a range from undetectable to 4.544% w/w. researchgate.net This highlights the significant variability that exists even within the same species.

Comparative studies have provided detailed insights into the differing concentrations of this compound among various larch species and their hybrids.

A study comparing Larix gmelinii var. japonica, Larix kaempferi, and their F1 hybrid found the highest levels of this compound in the rhytidome (outer bark) of Larix gmelinii (1675 µg/g). ichem.md The F1 hybrid showed an intermediate concentration (1545 µg/g), while Larix kaempferi had the lowest content (445 µg/g). ichem.md A similar trend was observed in the secondary phloem (inner bark). ichem.md

Methodologies for Extraction and Isolation of this compound for Research Purposes

The extraction and isolation of this compound for scientific study involve several established techniques. The choice of solvent is a critical factor influencing the yield and purity of the extracted compound.

Solvent Extraction: this compound can be extracted from larch resin using various solvent extraction techniques. smolecule.com For laboratory-scale extraction from larch bark, the choice of solvent significantly affects the extract yield (ranging from 0.5% to 7%) and the concentration of this compound in the extract (from 0.18% to 16.2%). researchgate.net Dichloromethane has been used to isolate diterpenes from branch bark. mdpi.com Ethanol (B145695) is another solvent used, particularly for extracting active compounds from bark. researchgate.net

Purification: Following initial extraction, purification steps can be employed to increase the concentration of this compound. For instance, the combined concentration of larixol and this compound from larch bark extracts can be increased to 39% through purification. researchgate.net For larch turpentine, this can be increased to as high as 66%. researchgate.net

Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) is a common analytical method used to profile the non-polar components of larch oleoresin and identify compounds like this compound. mdpi.com Other techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) are also utilized for separation, isolation, and structural elucidation. frontiersin.org

The initial step in many research syntheses involves isolating (+)-larixol from commercially available larch oleoresin, which can then be used to produce this compound through acetylation. ichem.md

Properties

CAS No.

4608-49-5

Molecular Formula

C22H36O3

Molecular Weight

348.52

Origin of Product

United States

Natural Occurrence, Distribution, and Phytochemical Analysis

Methodologies for Extraction and Isolation of Larixol (B1207091) Acetate (B1210297) for Research Purposes

Optimization of Large-Scale Extraction Protocols

The development of efficient, large-scale extraction methods is crucial for the commercial utilization of larixol acetate, particularly given its potential applications. nih.gov Larch bark, a readily available and low-cost byproduct of the wood industry, serves as a sustainable raw material for extraction. researchgate.net

Research has focused on developing scalable extraction processes using solvents that are both technically effective and toxicologically acceptable, such as ethanol (B145695). nih.gov The use of large-scale Soxhlet extraction apparatus, with capacities to hold significant quantities of larch bark (e.g., 500-800 g), has been documented as a viable method for obtaining crude extracts. researchgate.net Further studies have aimed to optimize these protocols to maximize the yield of active compounds like this compound from the raw plant material. nih.govthieme-connect.com One study reported the successful use of diethyl ether to extract major diterpenoids, including this compound, from the branch bark of Larix gmelinii for quantitative analysis. chemfaces.com

Purification Techniques for Enriched this compound Fractions

Following initial extraction, purification steps are employed to increase the concentration of this compound in the final product. These techniques are essential for isolating the compound for research and for preparing enriched fractions for various applications. nih.gov

Chromatographic purification is a commonly cited method. researchgate.net Studies have demonstrated that purification can significantly enhance the concentration of this compound and its precursor, larixol. For instance, processing crude ethanol extracts from larch bark through specific purification steps can increase the combined concentration of these two diterpenoids by up to 39%. nih.gov An even greater enrichment is achievable when starting from larch turpentine (B1165885), where purification can boost the combined concentration by as much as 66%. nih.gov Another approach involves the chemical conversion of related compounds; larixol can be obtained from this compound through saponification (hydrolysis with a base like potassium hydroxide), and conversely, this compound can be synthesized from larixol via acetylation with acetic anhydride, followed by chromatographic purification. ichem.mdresearchgate.net

Table 2: Enrichment of Larixol and this compound Through Purification

Starting Material Purity Increase (Combined Concentration)
Larch Bark Extract Up to 39%
Larch Turpentine Up to 66%

Data sourced from a study on scalable extraction and purification processes. nih.gov

Chemical Synthesis, Derivatization, and Structural Modification Research

Strategies for the Total Synthesis of Larixol (B1207091) Acetate (B1210297) and Related Analogs

Chemical Transformations and Derivatization of Larixol Acetate

The chemical versatility of this compound allows for a multitude of transformations, making it a valuable chiron for synthesizing other complex molecules. ichem.mdichem.md These transformations can be broadly categorized into modifications of the C-9 side chain and functionalization of the B-cycle.

Oxidative Degradation of the C-9 Side Chain and Formation of Norlabdanic Derivatives

A common strategy in the derivatization of this compound involves the oxidative degradation of its C-9 side chain. ichem.mdidsi.md This approach has been instrumental in the synthesis of various norlabdane derivatives, which are compounds that have had one or more carbon atoms removed from the original labdane (B1241275) skeleton.

One of the key methods for this transformation is the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4). researchgate.net This reaction can lead to the formation of 14,15-bisnorlabdene-13-ones, which are important synthetic intermediates. ichem.mdresearchgate.net The specific products of the oxidation are often influenced by the substituents at other positions in the molecule, such as the C-8 position. researchgate.net Further degradation of the resulting methyl ketones can be achieved through methods like the Baeyer-Villiger oxidation, which introduces an oxygen atom and can lead to the formation of lactones. researchgate.netsmolecule.com

Another powerful technique for side-chain degradation is the Norrish Type II photochemical reaction. ichem.mdidsi.md This process involves the irradiation of the intermediate methyl ketones, leading to the cleavage of the side chain and the formation of drimane (B1240787) dienes in good yields. ichem.md These drimane dienes serve as crucial intermediates for the regio- and stereoselective semi-synthesis of various natural drimane sesquiterpenoids. ichem.md

Starting MaterialReagent/ConditionKey Intermediate(s)Final Product(s)Reference
This compoundKMnO414,15-bisnorlabdene-13-onesNorlabdanic derivatives ichem.mdresearchgate.net
Methyl Ketones (from oxidation)Norrish Type II Photochemical DegradationDrimane dienesDrimane sesquiterpenoids ichem.md
This compoundPalladium catalyzed elimination/isomerization, Ozonolysis-Intermediates for Ambrox®-like compounds researchgate.net

Synthesis of Labdane Diterpene Derivatives

This compound has been utilized in the synthesis of other labdane diterpenoids. ichem.md For example, (+)-crotonadiol, a natural labdane diterpenoid, was first synthesized from larixyl acetate. ichem.md Another synthesis of this diol involved the oxidation of larixyl acetate with oxygen in the presence of heteropolyacids, although this method resulted in a low yield. ichem.md These syntheses have been crucial in confirming the absolute stereochemistry of the resulting compounds. ichem.md

Synthesis of Drimane Sesquiterpenoids and Other Compounds from this compound

This compound has proven to be a valuable starting material for the synthesis of biologically active drimane sesquiterpenoids. ichem.mdjst.go.jp The traditional synthetic pathways involve the successive oxidative degradation of the side chain to produce key synthons like 14,15-bisnorlabdene-13-ones. ichem.mdidsi.md These intermediates are then converted into target drimanes through multi-step procedures. ichem.md

Furthermore, this compound has been used to synthesize fragrant compounds like Ambrox®-like molecules. ichem.mdresearchgate.net These syntheses often involve shortening the side chain through methods such as palladium-catalyzed elimination or isomerization of allylic acetates, followed by ozonolysis. researchgate.net The resulting products can then be cyclized to form key intermediates like 6α-hydroxy Ambrox®, which can be further transformed into a variety of Ambrox®-like compounds. researchgate.net

Semi-Synthetic Modifications for Enhanced Biological Activity

Semi-synthetic modifications of larixol and its acetate have been explored to enhance their biological properties. researchgate.netnih.gov A significant area of this research has been the development of potent and selective inhibitors of TRPC6 channels, which are implicated in conditions like focal segmental glomerulosclerosis (FSGS). smolecule.comnih.gov

Initial studies identified larixyl acetate as a potent inhibitor of TRPC6 channels. nih.gov To improve the stability of the molecule, the acetyl ester group was replaced with a carbamate (B1207046) moiety, resulting in larixyl carbamate. nih.gov This semi-synthetic compound was found to be as potent as larixyl acetate but exhibited slightly enhanced selectivity for TRPC6 over TRPC3 channels. nih.gov Other derivatives, such as larixyl diacetate, larixyl-6-propionate, larixyl-6-formate, larixyl-6-phenylacetate, and larixyl-6-methylether, have also been synthesized and studied. nih.gov These modifications aim to improve the pharmacological profile of the parent compound. nih.gov

CompoundModificationBiological TargetReference
Larixyl CarbamateReplacement of acetyl ester with a carbamateTRPC6 Channels nih.gov
Larixyl DiacetateAcetylation of both hydroxyl groupsTRPC6 Channels nih.gov
Larixyl-6-propionateEsterification with propionic acidTRPC6 Channels nih.gov
Larixyl-6-formateEsterification with formic acidTRPC6 Channels nih.gov
Larixyl-6-phenylacetateEsterification with phenylacetic acidTRPC6 Channels nih.gov
Larixyl-6-methyletherMethylation of the C-6 hydroxyl groupTRPC6 Channels nih.gov

Acetyl Ester Replacement with Carbamate Moieties (e.g., Larixyl carbamate, SH045)

A significant focus of derivatization has been the replacement of the relatively unstable acetyl ester in larixyl acetate with a more stable carbamate group. Current time information in Bangalore, IN. This modification has led to the synthesis of larixyl carbamate and its analogues, such as SH045 (larixyl N-methylcarbamate), which have shown promising biological activity. mdpi.comnih.govmdpi.comnih.gov

One synthetic route to larixyl-6-carbamate begins with larixol. The larixol is dissolved in dichloromethane (B109758) and reacted with 2,2,2-trichloroacetyl isocyanate. Following this, the solvent is removed, and the intermediate product is treated with potassium carbonate in methanol (B129727) to yield larixyl-6-carbamate. nih.gov This method provides a direct pathway to the carbamate derivative.

An alternative and versatile method for introducing the carbamate function involves the formation of an active ester intermediate using 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netresearchgate.net In this approach, larixol is reacted with CDI to form larixyl imidazoloformate. researchgate.net This activated intermediate can then be reacted with various nucleophiles to generate a library of derivatives. For the synthesis of larixyl N-methylcarbamate (SH045), the larixyl imidazoloformate is reacted with methylamine. researchgate.net This two-step, cost-effective, and straightforward semi-synthetic protocol starting from the abundant natural product (+)-larixol makes the production of SH045 scalable. mdpi.comnih.gov

The rationale behind replacing the acetyl ester with a carbamate moiety is the presumed increase in metabolic stability. researchgate.net Research has shown that larixyl carbamate is as potent as larixyl acetate and exhibits enhanced selectivity for certain biological targets. Current time information in Bangalore, IN. The N-methylcarbamate derivative, SH045, has demonstrated nanomolar affinity and significant subtype selectivity in functional assays. nih.govnih.govsemanticscholar.org

Table 1: Key Carbamate Derivatives of Larixol

Compound Name Precursor Key Reagents Reference
Larixyl-6-carbamate Larixol 1. 2,2,2-trichloroacetyl isocyanate 2. Potassium carbonate nih.gov

Design and Synthesis of Isosteric Compounds

The concept of isosteric replacement, where one functional group is substituted by another with similar physical or chemical properties, has been applied to the larixol scaffold to explore structure-activity relationships. The development of the larixyl imidazoloformate intermediate has been instrumental in the design and synthesis of several isosteric compounds. researchgate.netresearchgate.net

This active ester precursor allows for diversification by reaction with different nucleophiles, leading to compounds that are isosteric to the parent carbamate. For instance, reaction of larixyl imidazoloformate with hydrazine (B178648) yields larixyl hydrazide, while reaction with methanol produces larixyl methylcarbonate. researchgate.netresearchgate.net These compounds, along with larixyl methylcarbamate, are all capable of blocking the TRPC6 ion channel with low IC50 values. researchgate.net

The design of these isosteres aims to probe the structural requirements for biological activity. For example, the introduction of bulky side chains has been observed to decrease the bioactivity of the compounds. researchgate.net Conversely, the stereochemistry at the C1 position does not appear to be critical for the inhibition of TRPC6 currents. researchgate.net The exploration of such isosteric replacements provides valuable insights into the pharmacophore and helps in the design of derivatives with optimized properties. sci-hub.stopenaccessjournals.comu-tokyo.ac.jpcambridgemedchemconsulting.com

Table 2: Isosteric Compounds Derived from Larixyl Imidazoloformate

Isosteric Compound Nucleophile Resulting Functional Group Reference
Larixyl methylcarbamate (SH045) Methylamine Methylcarbamate researchgate.net
Larixyl hydrazide Hydrazine Hydrazide researchgate.netresearchgate.net
Larixyl methylcarbonate Methanol Methylcarbonate researchgate.netresearchgate.net
Larixyl n-butyl carbamate n-Butylamine n-Butyl carbamate researchgate.net

Advanced Analytical Methodologies in Larixol Acetate Research

Chromatographic Techniques for Separation and Quantification of Larixol (B1207091) Acetate (B1210297)

Chromatography is the cornerstone for the isolation and quantitative analysis of larixol acetate. The choice of technique depends on the sample matrix, the required level of sensitivity, and the analytical goal, whether it is for preparative isolation or precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the quantification and purification of this compound. Its application is crucial for quality control, where reference standards of this compound with a purity of ≥90.0% are assayed by HPLC. sigmaaldrich.com

In research settings, HPLC-based activity profiling has been used to correlate the presence of lipophilic compounds like this compound with specific biological activities, such as antifungal properties. coresta.org For purification, semi-preparative HPLC is employed. For instance, this compound has been successfully isolated from extract fractions using a LiChrospher 100 RP18 column with a gradient mobile phase of acetonitrile (B52724) and water. rsc.org Reversed-phase columns, such as C18, are commonly used, capitalizing on the lipophilic nature of the diterpenoid. scielo.br

Table 1: Example HPLC Parameters for this compound Analysis

Parameter Details Source
Column LiChrospher 100 RP18 (250x10 mm, 7 µm) rsc.org
Agilent Poroshell C18 (4.6 x 250.0 mm) scielo.br
Mobile Phase Acetonitrile/Water Gradient (e.g., 65:35 to 90:10) rsc.org
Isocratic Acetonitrile/Water (e.g., 80:20 v/v) scielo.br
Detection UV Detector scielo.br

| Application | Semi-preparative isolation, Quantification | rsc.orgscielo.br |

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification and quantification, is a powerful tool for analyzing the volatile and semi-volatile components of natural extracts, including this compound. ichem.mdsmolecule.com

GC-based methods have been developed to quantify this compound in various larch extracts. chem-soc.si According to GC-MS and GC-FID data, the content of this compound in certain extracts can range from 0.63% to 4.37%. ichem.md The analysis is often performed on extracts obtained with non-polar solvents like n-hexane. ichem.md In the analysis of heartwood from Western Larch (Larix occidentalis), this compound was identified in the petroleum ether extract. journal-imab-bg.org A typical GC-MS analysis involves programming the column oven temperature to separate compounds based on their boiling points and retention times. For a compound like this compound, a non-polar or medium-polarity column (e.g., HP-5ms) is suitable. journal-imab-bg.org

Table 2: General GC-MS Parameters for Diterpenoid Acetate Analysis

Parameter Typical Value/Condition Source
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film journal-imab-bg.org
Injector Temperature 250 - 295 °C coresta.orgjournal-imab-bg.org
Oven Program Initial temp 50-150°C, ramped to 250-320°C journal-imab-bg.org
Carrier Gas Helium journal-imab-bg.org
Detector Mass Spectrometer (Scan mode, e.g., m/z 35-550) orslabs.com

| Ionization | Electron Ionization (EI), 70 eV | journal-imab-bg.org |

Liquid Chromatography-Mass Spectrometry (LC-MS), especially with tandem mass spectrometry (MS/MS), combines the separation power of HPLC with the high sensitivity and specificity of mass analysis. This technique is particularly valuable for detecting and quantifying trace amounts of compounds in complex biological matrices without the need for derivatization.

High-Resolution LC-Quadrupole-Time-of-Flight-MS (HR-LC/Q-TOF/MS) analysis has confirmed the presence of this compound in methanolic extracts of various plants. ichem.mdnih.gov The structures of pure compounds isolated by preparative chromatography are often confirmed by mass spectrometry alongside NMR. rsc.org While specific LC-MS/MS methods for this compound are not extensively detailed in the cited literature, the development of such methods for structurally related derivatives demonstrates the technique's applicability. dntb.gov.uaresearchgate.net An LC-MS/MS method would typically involve a reversed-phase chromatographic separation followed by electrospray ionization (ESI) and monitoring of specific precursor-to-product ion transitions for unambiguous identification and quantification.

Spectroscopic and Diffraction Methods for Structural Elucidation of this compound and Derivatives

Spectroscopic methods are indispensable for the de novo structural elucidation of this compound and its synthesized derivatives. These techniques provide detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules. Both ¹H and ¹³C NMR are used in concert to establish the connectivity and chemical environment of every atom in this compound and its derivatives. ichem.mdjppres.com

The ¹H NMR spectrum provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity through techniques like NOESY. Key signals for this compound derivatives include singlets for the acetate methyl protons around δ 2.00 ppm and signals for vinyl protons. ichem.md

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their type (methyl, methylene, methine, quaternary). For derivatives of this compound, characteristic signals include those for the acetate carbonyl carbon around δ 169-170 ppm, carbons of the double bonds, and the quaternary carbon bearing the tertiary hydroxyl group. ichem.md

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Carbon Atom Characteristic Chemical Shift (ppm) Source
Acetate (C=O) ~169.7 ichem.md
C-8 ~158.7 (in a conjugated system) ichem.md
C-13 ~82.8 ichem.md
C-14 ~141.4 ichem.md

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation at specific frequencies. For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups, corroborating data from NMR and mass spectrometry. journal-imab-bg.orgichem.md

The IR spectrum of a this compound derivative clearly shows absorption bands characteristic of the acetate group, specifically the C=O stretching vibration and the C-O stretching vibration. Additional significant bands correspond to O-H stretching from the hydroxyl group and C=C stretching from the double bonds in the structure. ichem.md

Table 4: Key Infrared Absorption Bands for this compound and Its Derivatives

Functional Group Wavenumber (cm⁻¹) Vibration Type Source
Hydroxyl ~3400-3500 O-H Stretch ichem.md
Alkane ~2910-2980 C-H Stretch ichem.mdichem.md
Acetate Ester ~1721-1754 C=O Stretch ichem.md
Double Bond ~1625-1648 C=C Stretch ichem.mdichem.md

Single Crystal X-ray Diffraction Analysis

Electrophoretic Techniques for Characterization of this compound

Electrophoretic techniques, particularly capillary electrophoresis, have emerged as valuable analytical methods for the characterization of natural resins containing this compound. ichem.mdmedchemexpress.com Capillary electrophoresis separates analytes based on their differential migration in an electric field within a narrow capillary tube. This high-efficiency separation technique offers a different selectivity compared to chromatographic methods and is advantageous due to simpler sample preparation, often only requiring dissolution in a suitable solvent like methanol (B129727). ichem.mdichem.md

Capillary Electrophoresis (CE) for Analysis of Neutral and Anionic Analytes

Capillary electrophoresis has been successfully applied to separate and detect the primary components of diterpenoic resins, including the electrically neutral this compound and various anionic resin acids. ichem.mdmedchemexpress.com Since this compound is neutral, its migration in the electric field is facilitated by the addition of charged additives to the running buffer, which form ionic complexes with the analyte. ichem.mdichem.mdmedchemexpress.com

In a typical application, the separation is conducted in a fused-silica capillary. ichem.mdmedchemexpress.com The background electrolyte (BGE) is often a borate (B1201080) buffer at an alkaline pH (e.g., pH 9.25), which ensures that the acidic components of the resin are in their anionic form. ichem.md To enable the separation of the neutral this compound and enhance the solubility of all analytes, cyclodextrins are added to the BGE. medchemexpress.com Specifically, a combination of methyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin has been used to form anionic complexes with both the resin acids and this compound. This allows for their separation and detection within a short analysis time, typically under 15 minutes. ichem.mdichem.mdmedchemexpress.com

Detection is commonly performed using a UV-Vis diode array detector at multiple wavelengths. ichem.mdmedchemexpress.com this compound is characteristically detected at 200 nm, while other resin acids show responses at additional wavelengths such as 250 nm and 270 nm, aiding in their identification. medchemexpress.com The resulting electropherogram, a plot of detector response versus migration time, provides a characteristic peak pattern that serves as a fingerprint for the resin being analyzed. ichem.mdmedchemexpress.com

Below is a table summarizing typical experimental conditions for the capillary electrophoresis of this compound.

ParameterValue
Capillary Fused-silica
Total Length48.5 cm
Effective Length40.0 cm
Inner Diameter50 µm
Separation Voltage 15 kV
Temperature 20°C
Background Electrolyte (BGE) Boric acid, pH 9.25 (adjusted with NaOH)
Ionic Strength20 mmol L⁻¹
BGE Additives 30 mmol L⁻¹ Sulfobutylether-β-cyclodextrin (SBCD) 20 mmol L⁻¹ Methyl-β-cyclodextrin (MECD)
Sample Solvent Methanol
Injection 100 mbar·s
Detection UV-Vis Diode Array (200, 250, 270 nm)

Pharmacological and Biological Activity Research Non Clinical Focus

Modulation of Transient Receptor Potential Canonical (TRPC) Channels by Larixol (B1207091) Acetate (B1210297)

Larixol acetate, a labdane-type diterpene derived from larch resin, has been identified as a significant modulator of TRPC channels. These channels are nonselective cation channels that play crucial roles in various physiological processes. Research has particularly focused on this compound's inhibitory effects on TRPC6 and its selectivity over other closely related TRPC channels.

In vitro studies have established this compound as a potent and selective inhibitor of the TRPC6 channel. Found within the nonvolatile resin of conifer balsams, it effectively blocks TRPC6 activity. nih.govresearchgate.net Research has demonstrated that this compound potently inhibits recombinant TRPC6 with a half-maximal inhibitory concentration (IC50) ranging from 0.1 to 0.6 µM. nih.govresearchgate.net This inhibitory action was confirmed on native TRPC6-like channels in rat pulmonary artery smooth muscle cells. nih.govresearchgate.net

The selectivity of this compound is a key characteristic of its pharmacological profile. It shows a marked preference for TRPC6 over its closest structural relatives, TRPC3 and TRPC7. nih.gov This selectivity is crucial for its potential as a specific pharmacological tool to study TRPC6-mediated functions.

Table 1: In Vitro Inhibitory Activity of this compound on TRPC6
ParameterValueCell Type/SystemReference
IC50 for TRPC6 Inhibition0.1 - 0.6 µMRecombinant TRPC6 Channels nih.gov

Comparative studies have quantified the selectivity of this compound for TRPC6 over other TRPC isoforms. The compound exhibits approximately 12-fold greater selectivity for TRPC6 compared to TRPC3 and 5-fold greater selectivity compared to TRPC7. nih.govresearchgate.net This preferential inhibition highlights the potential of this compound and other larch-derived diterpenes as a basis for developing highly selective TRPC6 inhibitors. nih.gov Further studies have shown no significant inhibition of more distantly related channels such as those in the TRPV or TRPM families. nih.govresearchgate.net

Table 2: Selectivity Profile of this compound
Channel ComparisonSelectivity Fold-Increase for TRPC6Reference
TRPC6 vs. TRPC3~12-fold nih.gov
TRPC6 vs. TRPC7~5-fold nih.gov

The functional consequence of TRPC6 channel inhibition by this compound is the blockage of calcium (Ca2+) entry and associated ionic currents. nih.govresearchgate.net TRPC6 channels are Ca2+-permeable, and their activation leads to an influx of calcium that triggers various downstream cellular responses. By inhibiting these channels, this compound effectively blocks signals initiated by diacylglycerol or receptor activation that would normally open recombinant TRPC6 channels. nih.govresearchgate.net This was demonstrated in diacylglycerol-stimulated rat pulmonary artery smooth muscle cells, where this compound inhibited native TRPC6-like Ca2+ signals. nih.gov

Anti-Inflammatory Mechanisms and Pathways Mediated by this compound

This compound has been noted for its anti-inflammatory action, which is primarily associated with its ability to suppress TRPC6 and subsequent p38 signaling in microglia. nih.gov

Current research literature does not provide specific evidence detailing the direct inhibition of leukotriene biosynthesis by this compound. The anti-inflammatory effects observed are predominantly linked to its actions on TRPC6 channels and neuroinflammation modulation. nih.gov

There is no specific information available from the conducted research to indicate that this compound directly modulates the activity of cyclooxygenase-2 (COX-2). The compound's established anti-inflammatory properties are attributed to its inhibition of the TRPC6-p38 signaling pathway. nih.gov

Signaling Pathway Modulation (e.g., ERK1/2, AKT, Src phosphorylation)

Preclinical research into the precise signaling mechanisms of this compound has primarily focused on its effects as a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) channel. nih.govresearchgate.netnih.gov While the downstream consequences of TRPC6 inhibition are studied in various contexts, the direct modulatory effects of this compound on specific kinases such as ERK1/2, AKT, and Src are not extensively detailed in the current body of research.

Studies have instead concentrated on pathways more directly linked to its observed therapeutic effects. For instance, the analgesic and anti-inflammatory actions of this compound in a rat model of neuropathic pain have been associated with the suppression of p38 signaling in microglia. nih.govresearchgate.net In the context of cardioprotection, its mechanism is strongly linked to the inhibition of the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and autophagy. spandidos-publications.comnih.gov The direct phosphorylation events involving ERK1/2, AKT, or Src as a primary consequence of this compound administration are not a central finding in the available literature.

In vivo Animal Model Studies of Anti-inflammatory Efficacy (e.g., Traumatic Brain Injury-induced Systemic Endothelial Dysfunction)

The anti-inflammatory and protective efficacy of this compound has been demonstrated in vivo using a mouse model of mild traumatic brain injury (mTBI). Research has shown that mTBI can lead to significant endothelial dysfunction not only in the cerebral circulation but also in the systemic vasculature, such as the aorta. nih.govnih.gov

In a closed-head model of mTBI in various mouse strains, the injury induced a pronounced and long-lasting impairment of endothelial function in the aorta. nih.govresearcher.life Studies investigated the role of TRPC channels in this pathology. It was found that genetic ablation of TRPC6 protected mice from this aortic endothelial dysfunction, whereas the removal of TRPC1 had no impact. nih.govnih.gov

Consistent with these findings, the pharmacological inhibition of TRPC6 with this compound showed significant therapeutic potential. nih.gov Wild-type mice subjected to mTBI and subsequently treated with this compound for seven days showed improved endothelial function. nih.govnih.gov This protective effect underscores the critical role of TRPC6 activation in inducing systemic endothelial dysfunction following mTBI and suggests that its inhibition by this compound is a viable therapeutic strategy to prevent this specific inflammatory consequence of brain injury. nih.govnih.gov

Cardioprotective Effects and Cellular Mechanisms in Preclinical Models

This compound has demonstrated significant cardioprotective roles in preclinical models of heart failure, primarily through its action as a TRPC6 inhibitor. spandidos-publications.com Research using a transverse aortic constriction (TAC) animal model to induce pressure overload-induced heart failure has elucidated several key cellular mechanisms underlying these protective effects. spandidos-publications.comnih.gov

Attenuation of Cardiac Hypertrophy and Fibrosis in Animal Models

In mouse models of heart failure induced by pressure overload, this compound administration effectively mitigates the development of cardiac hypertrophy and fibrosis. spandidos-publications.com The TAC procedure in untreated animals leads to substantial interstitial and perivascular fibrosis in the heart. spandidos-publications.com Treatment with this compound was shown to significantly inhibit the development of this cardiac fibrosis. spandidos-publications.com Similarly, the compound plays a significant protective role against the development of cardiac hypertrophy, a key component of heart failure pathophysiology. spandidos-publications.com

ModelKey Pathological FeatureEffect of this compoundSource
Pressure Overload (TAC) Mouse ModelCardiac HypertrophyAttenuated spandidos-publications.com
Pressure Overload (TAC) Mouse ModelCardiac Fibrosis (Interstitial & Perivascular)Inhibited spandidos-publications.com

Role in Regulating Endoplasmic Reticulum (ER) Stress

Pressure overload conditions can increase protein synthesis in cardiomyocytes, leading to endoplasmic reticulum (ER) stress, which is a contributor to cardiomyocyte apoptosis and heart failure. spandidos-publications.com Studies have shown that in animal and cellular models of cardiac hypertrophy, there is a significant increase in ER stress. spandidos-publications.comnih.gov this compound treatment has been found to effectively limit and reduce this ER stress. spandidos-publications.comnih.gov This reduction in ER stress is a crucial part of the compound's mechanism for protecting cardiomyocytes from apoptosis and preserving cardiac function. spandidos-publications.com

Modulation of Autophagy Pathways and mTOR Signaling

A novel and key mechanism identified for the cardioprotective effect of this compound is its modulation of autophagy via the mTOR signaling pathway. spandidos-publications.com Autophagy is a cellular process for degrading and recycling damaged components, and it plays a protective role against pressure overload-induced heart failure. spandidos-publications.com The mammalian target of rapamycin (B549165) (mTOR) is a well-established negative regulator of autophagy. spandidos-publications.com

In models of heart failure, the mTOR signaling pathway is activated, leading to a decrease in protective autophagy. spandidos-publications.comnih.gov this compound administration was found to inhibit the mTOR pathway, specifically through a decrease in the phosphorylation of mTOR. spandidos-publications.com This inhibition of mTOR signaling enhances autophagy in cardiomyocytes, which in turn helps to reduce ER stress and subsequent apoptosis, thereby protecting against heart failure. spandidos-publications.comnih.gov

Cellular PathwayState in Pressure Overload ModelEffect of this compoundSource
mTOR SignalingActivatedInhibited (decreased phosphorylation) spandidos-publications.com
AutophagyDecreasedEnhanced/Promoted spandidos-publications.comnih.gov
ER StressIncreasedReduced/Limited spandidos-publications.comnih.gov

Research on Cardiomyocyte Apoptosis

Cardiomyocyte apoptosis, or programmed cell death, is a significant contributor to the loss of functional heart tissue in heart failure. spandidos-publications.com In pressure overload-induced heart failure models, a substantial increase in apoptotic cardiomyocytes is observed. spandidos-publications.com this compound treatment has been shown to effectively decrease this cardiomyocyte apoptosis. spandidos-publications.comnih.gov The anti-apoptotic effect is linked to its ability to reduce ER stress and enhance autophagy through the inhibition of mTOR signaling. spandidos-publications.com By preventing cardiomyocyte death, this compound helps to preserve cardiac function and attenuate the progression of heart failure. spandidos-publications.com

Antimicrobial and Antifungal Activity Investigations of this compound

Efficacy Against Plant Pathogens (e.g., Plasmopara viticola) in vitro and in planta

This compound, a major constituent of larch resin, has been identified as a potent agent against grapevine downy mildew, a disease caused by the oomycete Plasmopara viticola. researchgate.netnih.gov Research has demonstrated its efficacy in both laboratory settings (in vitro) and on plants (in planta), positioning it as a promising candidate for the development of plant-derived fungicides. researchgate.netresearchgate.net

In vitro studies have shown that this compound exhibits excellent activity, effectively inhibiting the germination and activity of P. viticola zoospores. orgprints.org The minimal inhibitory concentration required to completely inhibit zoospore activity (MIC100) has been reported in the range of 6 to 23 µg/mL. researchgate.netnih.gov One study specified a mean MIC100 of 7 µg/mL for this compound. researchgate.net

Under semi-controlled in planta conditions, this compound has also shown significant protective effects on grapevine leaves. researchgate.netresearchgate.net The effective concentration needed to reduce the area of downy mildew symptoms by 50% (EC50) was found to be between 0.2 and 0.7 mg/mL. researchgate.netresearchgate.net At a concentration of 1 mg/mL, isolated this compound demonstrated 100% efficacy against grapevine downy mildew. researchgate.netresearchgate.net These findings highlight the potential of larch extracts containing this compound as sustainable alternatives to conventional fungicides like copper in viticulture. researchgate.netnih.govorgprints.org

Assay TypePathogenEfficacy MetricReported ValueSource(s)
In VitroPlasmopara viticolaMIC1006 - 23 µg/mL researchgate.netnih.gov
In VitroPlasmopara viticolaMean MIC1007 µg/mL researchgate.net
In PlantaPlasmopara viticolaEC500.2 - 0.7 mg/mL researchgate.netresearchgate.net
In PlantaPlasmopara viticolaEfficacy100% at 1 mg/mL researchgate.net

Broader Spectrum Antimicrobial Research

Beyond its specific efficacy against plant pathogens like P. viticola, this compound has been noted for its broader biological activities. Scientific reviews have highlighted that plant extracts containing this compound, as well as the pure compound itself, possess general antimicrobial and antifungal properties. researchgate.net This suggests that the compound's utility may extend beyond agricultural applications. While detailed studies screening this compound against a wide array of bacterial and fungal strains are an ongoing area of research, its established potency points towards a potential for more extensive antimicrobial applications. researchgate.net

Analgesic Property Studies in Preclinical Animal Models

Reduction of Mechanical and Cold Allodynia in Neuropathic Pain Models

This compound has been investigated for its analgesic effects in preclinical models of neuropathic pain, a debilitating condition often resistant to existing treatments. nih.gov Research utilizing a spared nerve injury (SNI) model in rats has demonstrated that intrathecal application of this compound can significantly alleviate pain-related behaviors. nih.govnih.gov

The studies revealed that a single application of this compound resulted in a dose-dependent inhibition of mechanical allodynia, which is pain caused by a stimulus that does not normally provoke pain. nih.gov The calculated median effective dose (ED50) for this analgesic effect was 13.43 μM. nih.gov Multiple applications of the compound not only increased the pain-relieving efficacy but also extended its duration without causing noticeable effects on motor activities. nih.govresearchgate.net

In addition to its effect on mechanical sensitivity, this compound also demonstrated an ability to reduce cold allodynia, an exaggerated response to a cold stimulus. nih.govnih.gov While this inhibitory effect on cold hypersensitivity was observed, it was described as weaker and more fluctuated compared to its robust effect on mechanical allodynia. nih.govnih.govresearchgate.net The underlying mechanism for these analgesic actions is linked to the compound's ability to inhibit the transient receptor potential canonical 6 (TRPC6) channel and suppress neuroinflammatory pathways involving p38 signaling in microglia. nih.govnih.gov

Pain ModalityPreclinical ModelObserved Effect of this compoundSource(s)
Mechanical AllodyniaSpared Nerve Injury (SNI) in ratsDose-dependent inhibition; ED50 of 13.43 μM nih.gov
Cold AllodyniaSpared Nerve Injury (SNI) in ratsFluctuated but significant reduction; weaker effect than on mechanical allodynia nih.govnih.govresearchgate.net

Antioxidant Activity Assessment of this compound

The potential of this compound as an antioxidant has been recognized in biological activity assessments. researchgate.net Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The evaluation of such activity is a crucial step in characterizing the pharmacological profile of a natural compound.

Common laboratory methods for assessing antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.nete3s-conferences.org These tests measure the free radical scavenging ability of a substance. mdpi.com Reviews of the biological activities of this compound have noted its antioxidant properties, suggesting it can function as a free radical scavenger. researchgate.net While these observations confirm its antioxidant potential, further quantitative studies are required to fully characterize its potency relative to standard antioxidant compounds.

Structure Activity Relationship Sar Studies and Molecular Modeling

Identification of Key Structural Elements for Larixol (B1207091) Acetate (B1210297) Bioactivity

Larixol acetate belongs to the labdane-type diterpenoids, and its inhibitory activity on the TRPC6 channel is attributed to specific structural motifs within its bicyclic framework. researchgate.netresearchgate.net Research has demonstrated that larixol, the parent alcohol of this compound, also exhibits inhibitory activity against TRPC6, albeit with lower potency. researchgate.net This foundational observation underscores the importance of the labdane (B1241275) skeleton as a scaffold for TRPC6 inhibition.

The acetylation at the C6 position is a critical determinant of the compound's enhanced potency. researchgate.net this compound consistently demonstrates a higher inhibitory effect on TRPC6 compared to larixol. researchgate.net For instance, this compound exhibits an IC50 value of approximately 0.26 µM for TRPC6 inhibition, showcasing a significant increase in potency over larixol. researchgate.net This suggests that the acetyl group is a key interacting moiety with the target protein, likely contributing to a more favorable binding affinity. Furthermore, this compound displays a noteworthy selectivity for TRPC6 over its close homolog, TRPC3, with a reported 12-fold higher selectivity. nih.govresearchgate.net

Rational Design of this compound Analogs based on SAR Insights

The insights gained from the SAR of this compound have paved the way for the rational design of novel analogs with improved pharmacological properties. researchgate.net A primary focus of these design efforts has been the modification of the C6 acetyl group to enhance metabolic stability and potency. researchgate.net The ester linkage in this compound is susceptible to hydrolysis by esterases in the body, which can lead to a shorter duration of action.

To address this, researchers have synthesized analogs where the ester group is replaced with a more stable carbamate (B1207046) functionality. researchgate.net Larixyl carbamate was developed and shown to be a potent and subtype-selective inhibitor of TRPC6, with the added benefit of increased metabolic stability. researchgate.net Further optimization led to the synthesis of larixyl N-methylcarbamate, which demonstrated even greater potency, with an IC50 value of 0.15 ± 0.06 µM for TRPC6 inhibition. researchgate.net This analog also exhibited high subtype selectivity towards TRPC3. researchgate.net

The exploration of different substituents at this position has revealed that the introduction of bulky side chains tends to decrease the bioactivity of the compounds. researchgate.net This indicates that the binding pocket for this part of the molecule may have specific size constraints. Interestingly, the stereochemistry at the C1 position does not appear to play a crucial role in the inhibition of TRPC6 currents. researchgate.net

CompoundModificationIC50 (µM) for TRPC6Selectivity over TRPC3
LarixolParent alcohol~2.0-
This compoundAcetylation at C60.1 - 0.6 nih.gov~12-fold nih.govresearchgate.net
Larixyl CarbamateCarbamate at C6PotentSubtype-selective researchgate.net
Larixyl N-methylcarbamateN-methylcarbamate at C60.15 ± 0.06 researchgate.netHigh researchgate.net

Computational Approaches in SAR Analysis and Ligand-Target Interactions

Computational modeling has emerged as a valuable tool in elucidating the potential binding modes of this compound and its analogs with the TRPC6 channel. Although detailed crystal structures of TRPC6 in complex with this compound are not yet available, molecular docking simulations have provided initial insights into these interactions.

One study investigating the potential of various natural compounds to inhibit TRPC6 performed molecular docking of this compound. The results yielded a dock score of -72.82 kcal/mol, indicating a favorable binding interaction. This computational approach helps in visualizing the binding conformation of this compound within the TRPC6 channel's binding site, suggesting that it may dock between the channel's pore and the voltage-sensor-like domain.

While specific quantitative structure-activity relationship (QSAR) models for this compound derivatives are not extensively published, the general principles of QSAR are applied in the rational design of its analogs. By correlating the structural modifications of the synthesized compounds with their observed biological activities, researchers can infer the physicochemical properties that are crucial for potent and selective TRPC6 inhibition.

Future computational studies, potentially including molecular dynamics simulations, could provide a more dynamic picture of the ligand-receptor interactions and further refine the understanding of the binding mechanism. mdpi.commdpi.com Such studies would be invaluable in the ongoing efforts to design and develop next-generation TRPC6 inhibitors based on the this compound scaffold.

Pharmacokinetic and Metabolism Studies in Preclinical Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

While a complete ADME profile for larixol (B1207091) acetate (B1210297) is not extensively documented, studies on its derivatives, such as the N-methylcarbamate congener SH045, offer valuable insights into the expected behavior of this class of compounds. mdpi.com

Absorption and Bioavailability: Preclinical studies in mice on the derivative SH045 have shown low oral bioavailability, calculated at 24.0% and 11.0% for different doses, suggesting limited absorption from the gastrointestinal tract or significant first-pass metabolism. mdpi.com

Distribution: Following administration in animal models, larixol acetate derivatives demonstrate wide distribution. Studies with SH045 in mice revealed high extravascular distribution, with the compound being detected in various tissues. mdpi.com Notably, after intravenous administration, a high concentration was observed in the lung. mdpi.com This wide distribution is consistent with the compound's lipophilic nature. mdpi.com The volume of distribution (Vz/F) for this derivative was calculated to be high, further indicating unrestricted distribution throughout the body. mdpi.com High plasma protein binding has also been noted, which may suggest a prolonged release from plasma and tissue proteins. semanticscholar.org

Metabolism and Excretion: The metabolic fate of this compound and its congeners is primarily determined by hepatic enzymes. mdpi.com The primary routes of metabolism involve oxidation reactions. mdpi.com Excretion studies on the derivative SH045 in mice have identified both hydroxylated and glucuronidated metabolites and have noted considerable renal elimination of the parent compound. mdpi.comresearchgate.net

Hepatic Metabolism Investigations using in vitro Models (e.g., liver microsomes)

In vitro models, particularly liver microsomes, are standard tools for investigating the hepatic metabolism of new compounds. thermofisher.comnih.gov Microsomes contain a rich concentration of phase I metabolic enzymes, such as the cytochrome P450 (CYP) family, which are crucial for drug metabolism. thermofisher.com

Studies utilizing mouse and human liver microsomes have been instrumental in elucidating the metabolic pathways for derivatives of (+)-larixol, the parent compound of this compound. ichem.mdmdpi.com Research on the derivative SH045 identified that its metabolism is primarily mediated by two cytochrome P450 isoenzymes: CYP3A4 and CYP2A6. mdpi.comresearchgate.net The involvement of CYP3A4, a major enzyme in drug metabolism, suggests a potential for significant hepatic first-pass effect, which aligns with the observed low oral bioavailability in animal models. mdpi.com

Kinetic parameters determined from these in vitro assays provide a basis for predicting in vivo hepatic clearance through in vitro-in vivo extrapolation (IVIVE). mdpi.comnih.gov For the derivative SH045, Michaelis-Menten kinetics were established in both mouse and human liver microsomes, revealing differences in metabolic rates between the species. mdpi.comnih.gov

Below is a summary of the findings from an in vitro inhibition study using specific CYP-isoform inhibitors on the metabolism of the larixol derivative SH045 in mouse and human liver microsomes. researchgate.net

Table 1: Effect of CYP-Isoform Specific Inhibitors on the Metabolism of a Larixol Derivative (SH045) in Liver Microsomes researchgate.net
CYP-Isoform InhibitorTarget CYP-IsoformRemaining SH045 in Mouse Liver Microsomes (% of Control)Remaining SH045 in Human Liver Microsomes (% of Control)
CiprofloxacinCYP1A2~100%~100%
PilocarpineCYP2A6~100%~150%
TiclopidineCYP2B6~100%~100%
QuercetinCYP2C8~100%~100%
SulfaphenazoleCYP2C9~100%~100%
FluvoxamineCYP2C19~100%~100%
QuinidineCYP2D6~100%~100%
4-Methyl pyrazoleCYP2E1~100%~100%
KetoconazoleCYP3A4~140%~180%
Significant increase in remaining parent compound indicates inhibition of a primary metabolic pathway.

Determination of Pharmacokinetic Parameters relevant to Preclinical Studies

Pharmacokinetic parameters are essential for characterizing the behavior of a compound in a biological system. For this compound, its inhibitory potency has been quantified with IC50 values of 0.1-0.6 µM and 0.58 µM against the TRPC6 ion channel in different assays. researchgate.netmedchemexpress.com It shows selectivity for TRPC6 over the related TRPC3 channel, for which an IC50 of 6.83 µM was reported. caymanchem.commedchemexpress.com

More detailed pharmacokinetic parameters have been established for its derivative, SH045, in mice. Following intraperitoneal administration, SH045 exhibited a short half-life of 1.3 hours. semanticscholar.org Despite this, plasma concentrations remained above the pharmacologically effective IC50 value for at least five hours post-administration. semanticscholar.org Non-compartmental analysis of data from intravenous and oral administration in mice provided further key parameters. mdpi.com

The table below summarizes key pharmacokinetic parameters identified for the larixol derivative SH045 in preclinical mouse studies. mdpi.com

Table 2: Pharmacokinetic Parameters of a Larixol Derivative (SH045) in Mice Following Intravenous (i.v.) and Peroral (p.o.) Administration mdpi.com
Parameter2 mg/kg i.v.20 mg/kg i.v.2 mg/kg p.o.20 mg/kg p.o.
t½ (h)1.1 ± 0.12.2 ± 0.32.2 ± 0.13.8 ± 0.2
Tmax (h)0.25 ± 0.00.25 ± 0.00.50 ± 0.00.50 ± 0.0
Cmax (ng/mL)227 ± 153278 ± 21428 ± 2105 ± 14
AUC (ng·h/mL)222 ± 103086 ± 18953 ± 5339 ± 25
CL (mL/min/kg)150 ± 7109 ± 7--
Vz (L/kg)14.4 ± 1.121.0 ± 2.1--
F (%)--24.0 ± 2.211.0 ± 0.8
t½: Half-life; Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; CL: Clearance; Vz: Volume of distribution; F: Bioavailability.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Green Chemistry Approaches for Larixol (B1207091) Acetate (B1210297) Production

The traditional production of larixol acetate relies on its isolation from natural sources, primarily the resin of larch trees (Larix species). While effective, this method is subject to variations in natural abundance and can be resource-intensive. Consequently, research is shifting towards novel synthetic and semi-synthetic routes that offer greater control and sustainability. Current organic synthesis efforts often utilize its precursor, (+)-larixol, as a readily available starting material for various chemical transformations. researchgate.netichem.md

Future developments are increasingly focused on integrating the principles of green chemistry. nih.govjddhs.com This involves the design of chemical processes that minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. jddhs.comunibo.it Potential green chemistry approaches for this compound production could include:

One-Pot Syntheses: Developing multi-step reaction sequences that occur in a single reactor. This approach avoids the need for isolating and purifying intermediate compounds, which saves time, reduces solvent use, and minimizes waste. soton.ac.uk

Alternative Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. unibo.it

Catalytic Reactions: Employing highly efficient catalysts, including biocatalysts (enzymes), to drive reactions under milder conditions (lower temperature and pressure), thereby reducing energy consumption.

These sustainable strategies are crucial for making the production of this compound and its derivatives more economically viable and environmentally responsible for potential pharmaceutical and agricultural applications. nih.govjddhs.com

Exploration of New Biological Targets Beyond TRPC Channels for this compound

A significant body of research has established this compound as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. nih.govresearchgate.netnih.gov Its inhibitory action shows marked selectivity over closely related channels like TRPC3 and TRPC7, and it does not significantly affect more distant TRP channels such as those in the TRPV or TRPM families. researchgate.netnih.gov This specificity has made it a valuable pharmacological tool for studying TRPC6-mediated physiological and pathological processes. researchgate.net

However, the structural complexity of natural products like this compound suggests it may interact with multiple biological targets. nih.gov Future research is poised to explore these possibilities beyond the well-documented effects on TRPC channels. Identifying new molecular targets is crucial for uncovering novel therapeutic applications and understanding the full biological profile of the compound. nih.gov Advanced screening methods and target deconvolution techniques, such as proteomic profiling and affinity-based assays, could reveal previously unknown interactions, potentially opening up new avenues for treating a wider range of diseases.

TRP ChannelSelectivity of this compoundReference
TRPC6 Potent inhibitor (IC50 = 0.1-0.6 µM) nih.gov
TRPC3 ~12-fold lower potency compared to TRPC6 researchgate.netnih.gov
TRPC7 ~5-fold lower potency compared to TRPC6 researchgate.netnih.gov
TRPV/TRPM No significant inhibition observed nih.gov

Development of Advanced in vivo Preclinical Models for Efficacy and Mechanism Studies

The therapeutic potential of this compound has been investigated in several preclinical models, providing valuable insights into its efficacy and mechanism of action. For instance, its analgesic properties were demonstrated in a spared nerve injury (SNI) rat model of neuropathic pain, where it was shown to alleviate mechanical allodynia and cold hypersensitivity. nih.gov In another study, its effects on vasoconstriction were examined in isolated mouse lungs, highlighting its potential for treating pulmonary diseases. researchgate.netnih.gov

The future of preclinical research on this compound will likely involve the development and use of more sophisticated and clinically relevant models. institut-curie.org These could include:

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable for cancer research as they closely mimic the heterogeneity of human tumors. institut-curie.org

Genetically Engineered Models: The use of transgenic animals with specific mutations can help to precisely delineate the role of targets like TRPC6 in disease and to confirm the on-target effects of this compound.

Humanized Models: Animals with reconstituted human immune systems or other human cellular components can provide more accurate predictions of efficacy and response in humans.

Employing these advanced models will be critical for validating the therapeutic potential of this compound and for generating the robust data necessary to support its transition into clinical trials. institut-curie.org

Applications in Agricultural Science and Plant Protection beyond Fungicides

In the agricultural sector, this compound has been identified as a key active compound in extracts from Larix species used to control plant pathogens. orgprints.orgresearchgate.net Specifically, it has shown significant efficacy against the oomycete Plasmopara viticola, the causative agent of grapevine downy mildew. orgprints.org This has positioned larch extracts as promising candidates for botanical plant protection products, potentially reducing reliance on copper-based fungicides in organic agriculture. orgprints.orgresearchgate.net

While its fungicidal and anti-oomycete properties are the most studied, future research could explore a broader range of applications for this compound in agriculture. agriculturejournals.czagriculturejournals.cz The diverse biological activities of diterpenes suggest potential uses as:

Insect Repellents or Antifeedants: Many plant-derived terpenoids possess insecticidal or repellent properties that could be leveraged for pest management.

Plant Growth Regulators: Certain natural compounds can influence plant development, and this compound could be investigated for effects on crop growth, yield, or stress tolerance.

Herbicides: The potential for this compound to inhibit the growth of unwanted plant species could be explored as a natural alternative to synthetic herbicides.

Investigating these underexplored applications could lead to the development of new, sustainable tools for integrated pest and crop management systems.

PathogenApplicationEfficacyReference
Plasmopara viticolaControl of grapevine downy mildewFormulated extracts reached efficacies of 49-95% in field trials orgprints.org

Role of this compound in Natural Product Discovery and Drug Lead Identification

The discovery of this compound as a selective TRPC6 inhibitor is a prime example of the value of natural products in modern drug discovery. nih.gov The process began with the screening of various natural extracts, including conifer balsams, which were traditionally used in inhalation therapies. researchgate.net This bioactivity-guided approach led to the identification of larch balsam as having a unique TRPC6-prevalent inhibitory action, which was ultimately traced to its main constituents, larixol and this compound. researchgate.netnih.gov

This discovery serves as a model for future research and highlights the role of this compound as:

A Pharmacological Probe: As a selective inhibitor, it is an essential tool for researchers to investigate the function of TRPC6 in health and disease.

A Lead Compound: Its chemical structure provides a scaffold for medicinal chemists to design and synthesize new, potentially more potent or selective analogues for therapeutic development. nih.gov

An Inspiration for Screening Campaigns: The success in identifying a novel channel modulator from a traditional remedy encourages further exploration of natural sources for new drug leads.

The journey of this compound from a simple plant resin constituent to a validated biological modulator underscores the enduring importance of natural product research in identifying novel chemical entities for challenging therapeutic targets. nih.gov

Biotechnological Production and Metabolic Engineering Approaches for this compound

As a diterpenoid, this compound is a product of the isoprenoid biosynthesis pathway. lbl.gov While chemical synthesis is being explored, biotechnological production using engineered microorganisms offers a highly promising and sustainable alternative. researchgate.netelsevier.com Metabolic engineering, which involves the targeted manipulation of cellular chemistry, can be used to create microbial cell factories capable of producing high titers of specific terpenoids. lbl.govnih.gov

The development of a microbial production platform for this compound would likely involve several key strategies, which have been successfully applied to other diterpenoids like sclareol: nih.govrsc.org

Pathway Engineering: Introducing the genes for the specific enzymes that synthesize (+)-larixol from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), into a suitable microbial host like Saccharomyces cerevisiae or Yarrowia lipolytica. nih.govnih.gov An acetyltransferase enzyme would also be needed to convert larixol to this compound.

Increasing Precursor Supply: Overexpressing key enzymes in the native mevalonate (MVA) pathway of the host organism to boost the production of GGPP, thereby directing more metabolic flux towards the desired product. nih.gov

Reducing Competing Pathways: Downregulating or eliminating metabolic pathways that divert precursors away from terpenoid synthesis, such as those involved in sterol or fatty acid production. nih.gov

A patent has already claimed a process for the de novo microbial synthesis of diterpenes, including (+)-larixol, using genetically modified microorganisms, indicating that this is a viable and actively pursued area of research. researchgate.net

Q & A

Q. What are the most reliable methods for identifying larixol acetate in plant extracts?

  • Methodological Answer : this compound can be identified using gas chromatography-mass spectrometry (GC-MS) for preliminary screening, followed by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, 1H^1H and 13C^{13}C NMR can distinguish this compound from analogs like larixol by detecting the 6α-acetoxy group (δ 2.05 ppm for 1H^1H; δ 21.2 and 170.5 ppm for 13C^{13}C) . GC-MS retention indices and fragmentation patterns (e.g., m/z 316 [M+^+-AcOH]) are also critical for differentiation .

Q. Which extraction protocols maximize this compound yield from coniferous sources?

  • Methodological Answer : Methanol (MeOH) is the most effective solvent for large-scale extraction, yielding 0.41–0.51% this compound from Larix spp. bark. Stepwise extraction (MeOH followed by CH2_2Cl2_2) improves selectivity, reducing co-extraction of non-target compounds like lignans. Accelerated solvent extraction (ASE) at 40–60°C further enhances efficiency .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : 2D NMR techniques (COSY, HSQC, HMBC) are essential for assigning stereochemistry. For instance, NOESY correlations between H-6α (δ 4.85 ppm) and H-5β confirm the axial orientation of the acetoxy group. 13C^{13}C DEPT analysis distinguishes tertiary carbons in the labdane skeleton, critical for differentiating epimers like epi-manool .

Advanced Research Questions

Q. What synthetic strategies address challenges in functionalizing this compound’s B-ring?

  • Methodological Answer : Sensitized photooxidation (e.g., using H2_2tpp) enables allylic C-H oxidation at C-14/C-15, forming dihydroxy derivatives. PdCl2_2-catalyzed allylic isomerization of larixyl acetate (2) in THF selectively generates crotonadiol derivatives, preserving the side chain. Multi-step syntheses require protecting groups (e.g., acetyl) to prevent undesired cyclization .

Q. How do this compound and its derivatives inhibit fungal pathogens like Plasmopara viticola?

  • Methodological Answer : In vitro assays show this compound disrupts oomycete membrane integrity via lipophilic interactions, with EC50_{50} values of 0.2–0.4 mg/mL. Synergistic effects with diterpenoids (e.g., abietic acid) enhance activity, likely through multi-target inhibition of zoospore motility and appressorium formation .

Q. What analytical approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in antifungal efficacy (e.g., in planta vs. in vitro) require controlled variables:
  • Standardized inoculum density (e.g., 104^4 sporangia/mL).
  • Bioassay design : Use detached leaf assays with Tween-20 (0.01%) to ensure compound penetration.
  • Statistical validation : Multivariate ANOVA to account for solvent effects (e.g., MeOH vs. CH2_2Cl2_2) .

Q. Can catalytic systems improve the oxidation efficiency of this compound?

  • Methodological Answer : Na3_3H3_3PV3_3Mo9_9O40_{40} in acetic acid achieves 85% selectivity for C-8 ketone formation under O2_2 at 60°C. Kinetic studies reveal a radical-mediated mechanism, with turnover numbers (TON) >500. Side reactions (e.g., overoxidation to dienes) are minimized by limiting reaction time to 6 hours .

Q. How does this compound modulate neutrophil signaling pathways?

  • Methodological Answer : this compound inhibits fMLP-induced superoxide generation (IC50_{50} = 1.98 μM) by blocking Gαi_{i}-mediated phosphorylation of Src, ERK1/2, and AKT. Flow cytometry with phospho-specific antibodies (e.g., p-p38) and kinase assays (e.g., in vitro Src inhibition) validate its non-competitive antagonism of GPCRs .

Methodological Tables

Q. Table 1. Solvent Efficiency for this compound Extraction

SolventExtraction MethodYield (%)Purity (%)Reference
MeOHLarge-scale0.5180.4
CH2_2Cl2_2Stepwise0.1668.2
EtOAcSingle-step0.00

Q. Table 2. Key Spectral Data for this compound

TechniqueKey SignalsReference
1H^1H NMRδ 4.85 (H-6α, m), δ 1.68 (H-17, d, J=1.2 Hz)
13C^{13}C NMRδ 170.5 (C=O), δ 21.2 (CH3_3CO)
GC-MSm/z 316 [M+^+-AcOH], base peak m/z 121

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